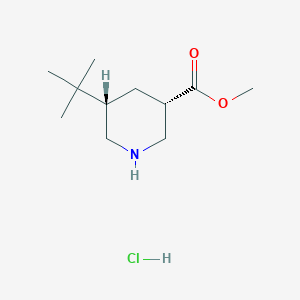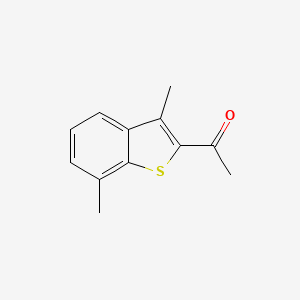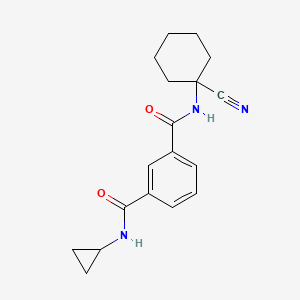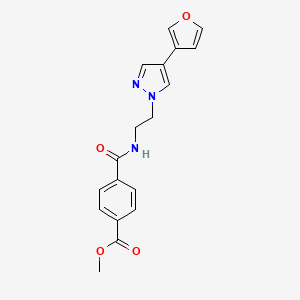
((3S,5S)-5-tert-butylpipéridine-3-yl)méthylcarboxylate;chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO2 and its molecular weight is 235.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Méthodes: Les stratégies comprennent l'hydroxylation des benzènes, les substitutions aromatiques nucléophiles/électrophile et les réactions de couplage croisé catalysées par les métaux .
- Exemple: EN300-6479116 pourrait être utilisé dans de tels dispositifs pour détecter la marijuana saisie ou d'autres substances illicites .
Stratégies de synthèse pour les phénols m-aryloxy
Modification chimique pour la détection
Activité antibiotique à large spectre
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride involves the reaction of tert-butylmagnesium chloride with 3-piperidone followed by the addition of methyl chloroformate and hydrochloric acid.", "Starting Materials": [ "3-piperidone", "tert-butylmagnesium chloride", "methyl chloroformate", "hydrochloric acid" ], "Reaction": [ "Add tert-butylmagnesium chloride to 3-piperidone in anhydrous ether to form the corresponding Grignard reagent.", "Add methyl chloroformate dropwise to the Grignard reagent while stirring at low temperature to form the corresponding carboxylic acid ester.", "Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the final product, Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride." ] } | |
Numéro CAS |
2241130-54-9 |
Formule moléculaire |
C11H22ClNO2 |
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
methyl 5-tert-butylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H |
Clé InChI |
JRYLTVZRVGGBLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CC(CNC1)C(=O)OC.Cl |
SMILES canonique |
CC(C)(C)C1CC(CNC1)C(=O)OC.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2548258.png)


![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![N-[1-[(2-Fluorophenyl)methyl]imidazol-2-yl]prop-2-enamide](/img/structure/B2548268.png)
![4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2548269.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B2548270.png)
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2548272.png)




